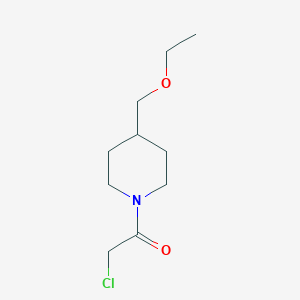

2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[4-(ethoxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-2-14-8-9-3-5-12(6-4-9)10(13)7-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCNYLPHNMAPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of ketones and exhibits various biological properties, including antimicrobial and anticancer effects. Its unique structure allows it to interact with biological targets, which may lead to therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2005268-13-1 |

| Molecular Formula | C10H18ClNO2 |

| Molecular Weight | 219.71 g/mol |

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymes and receptors within the body. Research indicates that this compound may act as an inhibitor or modulator of certain cellular pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes, leading to cell death.

Anticancer Activity

Recent research highlights the potential anticancer effects of this compound. In vitro studies demonstrated that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The compound's interaction with key signaling pathways involved in tumorigenesis is currently under investigation.

Study 1: Antimicrobial Efficacy

A study conducted by Zheng et al. evaluated the antimicrobial potency of various derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Mechanisms

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer mechanisms of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM), indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| 2-Chloro-1-piperidin-1-yl ethanone | Moderate antibacterial | 64 |

| 4-(Ethoxymethyl)-piperidine derivatives | Variable, some show higher potency | Varies |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 2-chloro-1-(piperidin-1-yl)ethan-1-one core but differ in substituents on the piperidine ring. These modifications significantly impact physicochemical properties, synthetic utility, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Insights from Structural Modifications :

Lipophilicity and Bioavailability: The ethoxymethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane penetration. The 4-hydroxy derivative (MW 253.72) introduces hydrogen-bonding capacity, enhancing solubility but reducing blood-brain barrier penetration .

Synthetic Utility: Compounds like 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one are widely used in Heck coupling reactions to generate pyranone-carbamate derivatives with anti-neuroinflammatory activity . The target compound’s ethoxymethyl group enables further functionalization via ether cleavage, a pathway less feasible in analogs with non-ether substituents .

Critical Analysis of Limitations and Opportunities

- Gaps in Data : Direct biological data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the literature. Most evidence focuses on synthetic utility rather than target engagement .

Preparation Methods

Reaction of 4-(Ethoxymethyl)piperidine with Chloroacetyl Chloride

The most common and direct method involves the nucleophilic substitution reaction where the nitrogen atom of 4-(ethoxymethyl)piperidine attacks the carbonyl carbon of chloroacetyl chloride, forming the target compound.

- Reagents: 4-(Ethoxymethyl)piperidine, chloroacetyl chloride, triethylamine (as base).

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to dissolve reactants and maintain anhydrous conditions.

- Conditions: The reaction is carried out at low to moderate temperatures (0–25 °C) to control the reaction rate and minimize side reactions.

- Work-up: After completion, the reaction mixture is quenched with water or aqueous acid, extracted with organic solvents, dried, and purified.

Triethylamine serves to neutralize the hydrochloric acid formed, preventing protonation of the amine and driving the reaction forward.

Use of Protecting Groups and Deprotection

In some synthetic routes, protecting groups may be used on the piperidine nitrogen or other functional groups to prevent side reactions. Removal of these protecting groups is commonly achieved by:

- Hydrogenation: Using palladium on carbon catalyst under hydrogen atmosphere.

- Selective cleavage: Using zinc with acyl chloride for non-aromatic ethers.

These steps ensure the final compound is obtained in pure form without residual protecting groups.

Example Synthetic Protocol (Based on Patent WO2002090305A1)

| Step | Procedure Description | Conditions | Notes |

|---|---|---|---|

| a) | Stir 4-(ethoxymethyl)piperidine with chloroacetyl chloride in dry THF | 0–25 °C, 3 hours | Triethylamine added to neutralize HCl |

| b) | Evaporate most of THF under reduced pressure | Ambient temperature | Concentrates reaction mixture |

| c) | Add toluene and 2 M aqueous HCl | Room temperature | Facilitates phase separation and purification |

| d) | Remove protecting groups if any by hydrogenation | Pd/C catalyst, ethyl acetate-ethanol solvent, room temperature | Yields pure product |

This method yields this compound with high purity suitable for further applications.

Analytical Characterization and Purification

- Purification: Flash chromatography using toluene-methanol mixtures (e.g., 10:0.5) is effective.

- Characterization: FT-IR, NMR (1H and 13C), and elemental analysis confirm the structure.

- Yield: Typically moderate to high yields (~55–85%) depending on reaction scale and conditions.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting amine | 4-(Ethoxymethyl)piperidine | Commercially available or synthesized |

| Acylating agent | Chloroacetyl chloride | Must be handled under inert atmosphere |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Solvent | THF, DCM, or toluene | Must be dry and inert |

| Temperature | 0–25 °C | Controls reaction rate and selectivity |

| Reaction time | 1–3 hours | Monitored by TLC or HPLC |

| Purification method | Flash chromatography or recrystallization | Ensures high purity |

| Yield | 55–85% | Dependent on scale and conditions |

Research Findings and Optimization

- The reaction proceeds efficiently when the amine is in slight excess to ensure complete acylation.

- Use of triethylamine is critical to prevent protonation of the amine, which would inhibit nucleophilic attack.

- Solvent polarity affects reaction rate and product solubility; THF is preferred for balancing these factors.

- Protecting group strategies are employed when multi-step synthesis requires selective functional group manipulation.

- Hydrogenation for deprotection is mild and preserves sensitive functionalities.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution of a piperidine derivative with a chloroacetyl precursor. For example, refluxing 4-(ethoxymethyl)piperidine with chloroacetyl chloride in anhydrous acetone with a base (e.g., K₂CO₃) for 8–12 hours under nitrogen yields the target compound. Optimization includes monitoring reaction progress via TLC (e.g., methanol:DCM 4:6) and adjusting stoichiometry (e.g., 1.5:1 molar ratio of chloroacetyl chloride to piperidine) to improve yield . Temperature control (60–70°C) minimizes side reactions like hydrolysis .

Q. How should researchers handle and store this compound to ensure safety and stability?

Key precautions include:

- Storage: In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.

- Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal irritation .

- Disposal: Follow institutional guidelines for halogenated waste. Incineration with scrubbing for HCl emissions is recommended .

Q. What spectroscopic techniques are suitable for structural confirmation?

- NMR: ¹H/¹³C NMR to verify the ethoxymethyl group (δ ~3.4–3.6 ppm for –OCH₂–) and piperidine ring protons (δ ~2.5–3.1 ppm).

- FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C–Cl stretch) confirm the ketone and chloro groups .

- Mass Spectrometry: ESI-MS or HRMS to validate molecular weight (e.g., [M+H]+ expected at m/z ~245.1) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the carbonyl and chloro groups. For instance, the LUMO map may highlight the α-carbon to the carbonyl as electrophilic, explaining susceptibility to nucleophilic attack. Solvent effects (e.g., acetone vs. DMF) are modeled using PCM, aiding in solvent selection for reactions .

Q. What are the potential degradation pathways under varying pH conditions?

- Acidic conditions (pH <3): Hydrolysis of the chloro group to yield 1-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-ol.

- Alkaline conditions (pH >10): Base-catalyzed elimination of HCl, forming a vinyl ketone derivative.

Stability studies using HPLC (C18 column, acetonitrile:H₂O gradient) quantify degradation products .

Q. How does the piperidine substituent influence pharmacological activity in related compounds?

Piperidine derivatives often exhibit bioactivity due to their ability to mimic natural amine structures. For example, 4-substituted piperidines enhance blood-brain barrier penetration in CNS-targeting drugs. Structure-activity relationship (SAR) studies could modify the ethoxymethyl group to assess effects on receptor binding (e.g., dopamine D2 or σ receptors) .

Methodological Considerations

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies may arise from impurities in starting materials or varying reaction scales. Strategies include:

- Purity checks: Use HPLC to verify starting materials (e.g., >98% purity for 4-(ethoxymethyl)piperidine).

- Scale-up adjustments: Larger batches may require slower addition of reagents to control exotherms .

Q. What analytical methods are recommended for assessing enantiomeric purity?

Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry can determine enantiomeric excess. For example, a hexane:isopropanol (90:10) mobile phase resolves enantiomers, with retention times validated against racemic mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.